1-Chloro-4-(hex-2-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(hex-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a hex-2-en-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(hex-2-en-2-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination of 4-(hex-2-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(hex-2-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hex-2-en-2-yl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(hex-2-en-2-yl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(hex-2-en-2-yl)benzene involves its interaction with various molecular targets. The chlorine atom and the hex-2-en-2-yl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with a phenylethynyl group instead of a hex-2-en-2-yl group.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a prop-1-en-2-yl group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a 2-methyl-2-propen-1-yl group.
Uniqueness: 1-Chloro-4-(hex-2-en-2-yl)benzene is unique due to the presence of the hex-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
141948-64-3 |
---|---|
Molekularformel |
C12H15Cl |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
1-chloro-4-hex-2-en-2-ylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
OXBFYYJDTLHPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.